(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF2NO6S/c15-10-7-9(14(18)19)12(8-11(10)16)24(20,21)17-3-1-13(2-4-17)22-5-6-23-13/h7-8,18-19H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIUIBIJOKUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)OCCO3)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF2NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130752 | |
| Record name | Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-09-8 | |
| Record name | Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a sulfonamide group, a difluorophenyl moiety, and a spirocyclic structure, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₃H₁₆BF₂NO₆S
- Molar Mass : 337.2 g/mol
- CAS Number : Not explicitly provided in the sources.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was shown to bind specifically to sigma-1 receptors, which are implicated in tumor growth and proliferation. The binding affinity was reported with an inhibitory constant (K(i)) of 5.4 ± 0.4 nM, suggesting strong interaction with these receptors .
In vivo studies using mouse tumor xenograft models demonstrated that such compounds accumulate significantly in human carcinoma and melanoma tissues. This accumulation was notably reduced when treated with haloperidol, indicating the potential for these compounds in targeted tumor imaging and therapy .
The proposed mechanism of action involves the inhibition of sigma receptors which play a role in various cellular processes including apoptosis and cell proliferation. The sulfonamide group may enhance the compound's solubility and bioavailability, allowing for better interaction with biological targets.
Case Study 1: Sigma Receptor Binding
A study investigated the binding characteristics of a series of piperidine derivatives related to the target compound. The results showed that these derivatives had varying affinities for sigma receptors, with some demonstrating selectivity for sigma-2 receptors over sigma-1 receptors by a factor of 30-fold . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Case Study 2: In Vivo Imaging
In another study focusing on imaging applications, the radiolabeled derivative of this compound was evaluated using small animal positron emission tomography (PET). The findings indicated high specificity and accumulation in tumor sites compared to normal tissues, showcasing its potential as a radiotracer for cancer diagnostics .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
- CAS Registry Number : 1704074-09-8
- Molecular Formula: C₁₃H₁₆BF₂NO₆S
- Molar Mass : 363.14 g/mol
- Structure : Features a boronic acid (-B(OH)₂) group attached to a 4,5-difluorophenyl ring, which is further substituted with a sulfonyl-linked 1,4-dioxa-8-azaspiro[4.5]decane moiety .
Physicochemical Properties :
- Storage : Stable at room temperature .
- Key Functional Groups: Boronic acid: Facilitates Suzuki-Miyaura cross-coupling reactions for bioconjugation or drug synthesis. Spirocyclic system: Confers conformational rigidity, influencing solubility and binding specificity .
Comparison with Structural Analogs
The compound belongs to a family of boronic acid derivatives containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. Below is a detailed comparison with closely related analogs:
Substituent Variations on the Phenyl Ring
Key Observations :
Variations in the Spirocyclic System
Key Observations :
- The target’s 1,4-dioxa-8-azaspiro[4.5]decane system provides a balance of rigidity and solubility, unlike the ketone-rich 8-azaspiro[4.5]decane-7,9-dione, which is more polar and prone to crystallization .
- Pinacol ester derivatives (e.g., ) offer improved stability for boronic acids but require hydrolysis for reactivity, limiting their utility in direct coupling reactions .
Functional Group Replacements
Key Observations :
- Boronic acids (target) are pivotal in Suzuki-Miyaura reactions for C-C bond formation, whereas benzophenone derivatives () are used in photochemical applications .
- Carboxylic acid analogs () lack the reactivity of boronic acids but serve as precursors in natural product synthesis .
Preparation Methods
Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The spirocyclic amine core, 1,4-dioxa-8-azaspiro[4.5]decane, is typically synthesized through cyclization reactions involving piperidine derivatives and appropriate diol or ether linkers.
Example Method : According to US Patent US3784551A, the preparation involves refluxing mixtures of piperidine derivatives with acids or acid derivatives in solvents like chloroform, often in the presence of sulfuric acid, to promote cyclization and formation of the spirocyclic ring system. For instance, 1-benzyl-4-oxopiperidine and DL-mandelic acid in chloroform under reflux yield 8-benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane.
Purification : The resulting spiro compounds are isolated by filtration, recrystallization from solvents such as methanol or 2-propanol, and drying, yielding crystalline products with well-defined melting points.
Introduction of the Sulfonyl Group on the Spiro Amine
The sulfonylation step involves attaching a sulfonyl group (–SO2–) to the nitrogen atom of the spirocyclic amine, forming the sulfonamide linkage critical for the target compound.
Sulfonylation Approach : Sulfonyl chlorides are commonly used reagents for this transformation. The amine reacts with the sulfonyl chloride under basic or neutral conditions to form sulfonamides. Recent synthetic methodologies emphasize chemoselective amination of halo(het)arene sulfonyl halides, which can be adapted for the sulfonylation of spiro amines.
Chemoselectivity : The work by Naumchyk et al. (2023) highlights chemoselective amination of haloarene sulfonyl halides, which can be applied to selectively introduce sulfonyl groups onto nitrogen atoms in complex molecules without affecting other functional groups.
Functionalization of the Aromatic Ring with Difluorophenylboronic Acid
The aromatic portion of the molecule contains a 4,5-difluorophenylboronic acid moiety, which is typically introduced through borylation reactions on appropriately substituted aromatic precursors.
Boronic Acid Introduction : The installation of the boronic acid group on a difluorophenyl ring often involves transition-metal-catalyzed borylation reactions, such as Miyaura borylation, where aryl halides or triflates are converted to arylboronic acids using bis(pinacolato)diboron under palladium catalysis.
Alternative Routes : Direct synthesis of boronic acids from aromatic precursors with fluorine substituents requires careful control of reaction conditions to avoid defluorination or side reactions.
Assembly of the Target Compound
The final compound is assembled by coupling the sulfonylated spiro amine with the difluorophenylboronic acid derivative.
Coupling Strategy : This can be achieved either by first preparing the sulfonyl chloride derivative of the difluorophenylboronic acid and then reacting it with the spiro amine, or by sulfonylating the spiro amine first and subsequently introducing the boronic acid group on the aromatic ring.
Purification and Characterization : The final product is purified by crystallization or chromatographic methods. Analytical data such as melting point, NMR, and purity (>98%) are typically reported to confirm the structure.
Practical Considerations and Solubility
Solvent Systems : Chloroform, methanol, ethanol, and dimethylformamide (DMF) are commonly used solvents in various steps for dissolution and reaction media.
Storage and Stability : The boronic acid compound should be stored away from moisture at room temperature or below to maintain stability. Stock solutions are prepared in DMSO or other suitable solvents and stored at -20°C to -80°C for extended periods.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Spirocyclic ring formation | Piperidine derivative + acid (e.g., DL-mandelic acid) + H2SO4, reflux | Chloroform | Reflux 8–9 h, filtration, recrystallization |
| 2 | Sulfonylation | Sulfonyl chloride + spiro amine, base or neutral pH | Often DMF or chloroform | Chemoselective amination, mild conditions preferred |
| 3 | Borylation | Pd-catalyzed Miyaura borylation of aryl halide | DMF, toluene | Control of fluorine substituents critical |
| 4 | Coupling | Sulfonylated spiro amine + difluorophenylboronic acid derivative | Mixed solvents (e.g., chloroform/methanol) | Purification by crystallization or chromatography |
| 5 | Purification & Storage | Recrystallization, drying, storage at RT or below | Methanol, 2-propanol | Store dry, avoid moisture, stock solutions in DMSO |
Research Findings and Notes
The spirocyclic amine synthesis is well-documented with multiple examples of similar ring systems prepared by acid-catalyzed cyclizations.
Chemoselective sulfonylation methods developed recently allow for selective functionalization of complex amines without side reactions, enhancing yields and purity.
Boronic acid derivatives with fluorine substituents require careful synthetic design to prevent defluorination and maintain boronic acid integrity.
The combined synthetic route is modular, allowing for variation in substituents on the aromatic ring or spirocyclic core to tailor properties for research or pharmaceutical applications.
Q & A
Q. What are the key synthetic pathways for synthesizing (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Spirocyclic Core Formation : React tetrahydropyran derivatives with halogenated aromatic precursors under controlled conditions (e.g., using polar aprotic solvents like DMF or THF) to construct the 1,4-dioxa-8-azaspiro[4.5]decane scaffold .
Sulfonylation : Introduce the sulfonyl group via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
Boronic Acid Installation : Employ Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts .
- Key Considerations : Optimize reaction temperatures (often 80–120°C) and protect reactive groups (e.g., boronic acid as pinacol ester) to prevent side reactions .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to verify spirocyclic connectivity, sulfonyl group placement, and fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₆BF₂NO₆S) and isotopic patterns .
- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. How should researchers handle storage and solubility challenges for this compound?
- Methodological Answer :
- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent boronic acid dehydration or hydrolysis .
- Solubility : Dissolve in DMSO (10–50 mM stock solutions) for biological assays. For reactions, use THF/DMF mixtures with co-solvents like methanol (≤10% v/v) to enhance solubility .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for Suzuki coupling efficiency .
- Flow Chemistry : Implement continuous flow reactors to improve scalability and reduce side products (e.g., boroxine formation) .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .
Q. What strategies can resolve conflicting spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C or ¹H-¹⁹F couplings .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane) to identify substituent effects .
- X-ray Crystallography : Resolve conformational ambiguities in the spirocyclic core or sulfonyl group orientation .
Q. How can computational modeling predict this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like proteasomes or cytochrome P450 enzymes (e.g., CYP3A4) .
- QSAR Studies : Correlate substituent effects (e.g., fluorine vs. chlorine) with bioactivity using datasets from analogs (e.g., 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane) .
Q. What experimental designs are suitable for studying its enzyme inhibition potential?
- Methodological Answer :
- In Vitro Assays :
Fluorogenic Substrates : Measure inhibition of proteasome activity using substrates like Suc-LLVY-AMC .
CYP450 Inhibition : Use human liver microsomes with LC-MS/MS to monitor metabolite formation (e.g., testosterone 6β-hydroxylation for CYP3A4) .
- Cell-Based Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines .
Data Contradiction Analysis
Q. How to troubleshoot discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
- Metabolite Identification : Use HRMS to detect boronic acid oxidation products (e.g., boroxines) that may reduce efficacy .
Tables for Comparative Analysis
Q. Table 1: Structural Analogs and Their Key Features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
